REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]([C:7]1[N:8]=[C:9]([C:12]([O:14]CC)=[O:13])[S:10][CH:11]=1)([CH3:6])[CH3:5]>O1CCCC1.CO.O>[CH:4]([C:7]1[N:8]=[C:9]([C:12]([OH:14])=[O:13])[S:10][CH:11]=1)([CH3:6])[CH3:5] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
0.947 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)OCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for a further 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with diethyl ether (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
acidified to pH 3 by slow addition of 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |